molecular formula C14H18O3 B13795326 4-(3-Oxobutyl)phenyl butyrate CAS No. 72727-70-9

4-(3-Oxobutyl)phenyl butyrate

Cat. No.: B13795326
CAS No.: 72727-70-9
M. Wt: 234.29 g/mol
InChI Key: HFHMAFJEDGPVNB-UHFFFAOYSA-N
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Description

4-(3-Oxobutyl)phenyl butyrate (CAS 72727-70-9) is an ester derivative of butyric acid, featuring a 4-(3-oxobutyl)phenol moiety. Its molecular formula is C₁₄H₁₈O₃, with an average molecular mass of 234.29 g/mol . Structurally, it combines a butyrate (C₄) acyl chain with a phenolic backbone modified by a 3-oxobutyl group. The compound’s synthesis likely follows esterification protocols similar to those used for related esters, such as Steglich esterification or acid-catalyzed condensation .

Properties

CAS No.

72727-70-9

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

[4-(3-oxobutyl)phenyl] butanoate

InChI

InChI=1S/C14H18O3/c1-3-4-14(16)17-13-9-7-12(8-10-13)6-5-11(2)15/h7-10H,3-6H2,1-2H3

InChI Key

HFHMAFJEDGPVNB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxobutyl)phenyl butyrate typically involves the esterification of 4-(3-oxobutyl)phenol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of 4-(3-Oxobutyl)phenyl butyrate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxobutyl)phenyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Oxobutyl)phenyl butyrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Oxobutyl)phenyl butyrate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-(3-Oxobutyl)phenyl butyrate and its analogs:

Compound Molecular Formula Average Mass (g/mol) CAS Number Key Applications Toxicity (Oral LD₅₀, Rat) Synthesis Method
4-(3-Oxobutyl)phenyl butyrate C₁₄H₁₈O₃ 234.29 72727-70-9 Industrial intermediates Not reported Likely esterification
4-(3-Oxobutyl)phenyl acetate C₁₂H₁₄O₃ 206.26 3572-06-3 Flavoring agent (Japan) 3038 mg/kg Acid-catalyzed esterification
4-(3-Oxobutyl)phenyl valerate C₁₅H₂₀O₃ 248.32 94202-15-0 Unspecified Not reported Steglich esterification
Phenyl ethyl butyrate C₁₂H₁₆O₂ 192.25 N/A Perfumery, mixtures Non-hazardous (irritant) Commercial synthesis

Structural and Physicochemical Differences

  • Acyl Chain Length: Butyrate (C₄) vs. acetate (C₂), valerate (C₅).
  • Functional Groups : The 3-oxobutyl moiety in all compounds introduces a ketone group, enhancing reactivity in condensation or nucleophilic addition reactions .

Spectroscopic Characterization

  • NMR and HRMS : Related sulfonate esters (e.g., 4-(3-oxobutyl)phenyl benzylsulfonate) have been characterized via ¹H/¹³C NMR and high-resolution mass spectrometry, confirming structural integrity . Similar methods apply to butyrate.

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